3-formyl-1H-pyrrole-2-carboxylic acid

Description

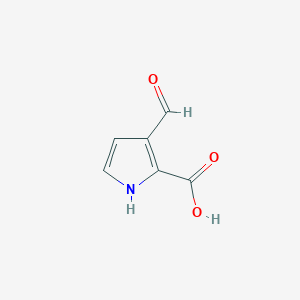

3-Formyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a formyl group at the 3-position and a carboxylic acid group at the 2-position. This structure confers unique reactivity and functional versatility, making it valuable in organic synthesis, pharmaceutical intermediates, and coordination chemistry.

Properties

Molecular Formula |

C6H5NO3 |

|---|---|

Molecular Weight |

139.11 g/mol |

IUPAC Name |

3-formyl-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C6H5NO3/c8-3-4-1-2-7-5(4)6(9)10/h1-3,7H,(H,9,10) |

InChI Key |

NJRUWAYATMLQBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1C=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of a pyrrole derivative with an aldehyde under acidic conditions, followed by oxidation to introduce the carboxylic acid group. Another method involves the cyclization of a suitable precursor, such as a 2,4,4-trimethoxybutan-1-amine, followed by formylation and oxidation steps .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Formyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

Oxidation: 3-Carboxy-1H-pyrrole-2-carboxylic acid.

Reduction: 3-Hydroxymethyl-1H-pyrrole-2-carboxylic acid.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

3-formyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative featuring a pyrrole ring with a carboxylic acid group at the C2 position and a formyl group at the C3 position. Pyrrole derivatives are important in biological and chemical contexts and often act as precursors to more complex molecules. this compound can participate in reactions typical of carboxylic acids and aldehydes. Its reactivity is affected by the carboxylic acid group's electron-withdrawing nature, which enhances electrophilicity at the formyl group's carbonyl carbon. This compound exhibits weak acidity due to the carboxylic acid and nitrogen functionalities, influencing its reactivity in different chemical environments.

Scientific Applications

This compound has applications in organic synthesis and biochemical research.

Organic Synthesis

- Pharmaceutical and Agrochemical Intermediate this compound is used as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Building Block The compound serves as a building block in organic synthesis to form more complex structures.

Biochemical Research

- Potential Biological Activity It is investigated for its potential biological activities.

- Maillard Reaction Products It is related to the formation of γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid, which is a product of the Maillard reaction between amino acids and D-glucose . The reducing ability of these Maillard reaction products reaches its highest state early in the reaction, suggesting the presence of other products responsible for the reducing ability in the early stages .

Synthesis of Pyrrole Derivatives

- Precursor in Synthesis this compound can be employed in the synthesis of more complex pyrrole derivatives. For example, it can be used to prepare methyl 3-bromo-2-formylpyrrole-5-carboxylate, a pyrrole building block used in Suzuki cross-coupling reactions .

- Halogen-Substituted Pyrrole Building Blocks It can be used in the synthesis of halogen-substituted pyrrole building blocks .

Reactivity

- Chemical Reactions The compound can participate in various chemical reactions typical of carboxylic acids and aldehydes.

- Electrophilicity The electron-withdrawing nature of the carboxylic acid group influences the compound's reactivity by enhancing electrophilicity at the carbonyl carbon of the formyl group.

Other Applications

Mechanism of Action

The mechanism of action of 3-formyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The formyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

*Similarity scores (0.85–0.93) derived from structural alignment databases .

Key Observations:

- Substituent Position : The placement of the formyl group (3- vs. 5-position) significantly alters electronic properties. For example, 5-formyl derivatives (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid) exhibit steric hindrance due to adjacent methyl groups, reducing reactivity compared to 3-formyl analogs .

Table 3: Hazard Classification of Selected Analogs

- This compound: While safety data is unavailable, analogs like 3-cyano-1H-pyrrole-2-carboxylic acid suggest risks of acute toxicity and irritation, warranting precautions during handling .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-formyl-1H-pyrrole-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves functionalization of pyrrole precursors. For example, oxidation of substituted pyrroles using reagents like KMnO₄ or CrO₃ under acidic conditions (H₂SO₄) can introduce carboxylic acid groups . The formyl group may be introduced via Vilsmeier-Haack formylation or selective oxidation of hydroxymethyl intermediates. Crystallization is often achieved using solvent mixtures (e.g., ethanol/ethyl acetate) under slow evaporation to yield high-purity crystals .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution using direct methods (e.g., SHELXS) and refinement with SHELXL . Hydrogen bonding networks (e.g., N–H⋯O and O–H⋯O interactions) are analyzed using graph-set notation (e.g., R₂²(8) motifs) to describe dimeric or polymeric assemblies .

Q. What spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituents (e.g., formyl protons at ~9-10 ppm; carboxylic acid protons may exchange in D₂O) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and formyl (C=O, ~1650 cm⁻¹) groups are diagnostic .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the supramolecular assembly of this compound?

- Methodological Answer : Hydrogen bonds (N–H⋯O and O–H⋯O) form centrosymmetric dimers or chains, as seen in related pyrrole-carboxylic acids . Graph-set analysis (Bernstein formalism) categorizes motifs like R₂²(8) or R₂²(10), which guide the design of co-crystals or coordination polymers . Computational tools (e.g., CrystalExplorer) model interaction energies to predict packing trends.

Q. What challenges arise in refining X-ray data for this compound, particularly with disordered substituents?

- Methodological Answer :

- Displacement Parameters : Anisotropic refinement for non-H atoms, while H atoms are often modeled using a riding approximation (e.g., C–H = 0.95 Å) .

- Disorder : Partial occupancy or rotational disorder of the formyl group requires constraints (e.g., SIMU or DELU in SHELXL) .

- Electron Density Maps : Residual peaks near electronegative atoms (e.g., O2 in ) must be addressed via iterative refinement .

Q. How does the formyl group modulate reactivity in cross-coupling or condensation reactions?

- Methodological Answer : The formyl group acts as an electrophilic site for nucleophilic addition (e.g., formation of Schiff bases with amines) or participates in Knoevenagel condensations with active methylenes. Steric and electronic effects are probed via Hammett studies or DFT calculations to optimize reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.